

Crystal Structures of 2,5-Dianilinoterephthalic Acid Salts: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dianilinoterephthalic acid

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This technical guide provides a comprehensive overview of the crystal structures of alkali and alkaline-earth metal salts of **2,5-dianilinoterephthalic acid**. The information presented herein is crucial for understanding the solid-state properties of these compounds, which is of significant interest in materials science and pharmaceutical development. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes the experimental workflow.

Introduction to 2,5-Dianilinoterephthalic Acid and Its Salts

2,5-Dianilinoterephthalic acid is an organic compound characterized by a terephthalic acid backbone with two aniline groups at the 2 and 5 positions. This molecule can form various salts by reacting with bases, leading to compounds with distinct crystalline structures and physicochemical properties. The arrangement of molecules and ions in the crystal lattice is fundamental to properties such as solubility, stability, and bioavailability, making crystal structure analysis a critical step in the development of new materials and active pharmaceutical ingredients (APIs). An estimated 50% of all drug molecules are administered as salts to improve their properties.

The study of **2,5-dianilinoterephthalic acid** salts reveals a common structural motif of alternating bi-layers. One layer is composed of the 2,5-(dianilino)terephthalate dianions, while

the other consists of the corresponding metal cations coordinated by water molecules. The interlayer distance is influenced by the nature of the cation and its coordination sphere.

Crystallographic Data of 2,5-Dianilinoterephthalate Salts

The crystal structures of the lithium and magnesium salts of **2,5-dianilinoterephthalic acid** have been determined by single-crystal X-ray diffraction. Two polymorphs have been identified for the lithium salt, designated as form α and form β .^[1]

Table 1: Crystallographic Data for Lithium 2,5-Dianilinoterephthalate Polymorphs^[1]

Parameter	Form α : [(Li(OH ₂) ₃) ₂ (C ₂₀ H ₁₄ N ₂ O ₄)]·2 H ₂ O	Form β : [(Li(OH ₂) ₄) ₂ (C ₂₀ H ₁₄ N ₂ O ₄)]
Formula	C ₂₀ H ₂₈ Li ₂ N ₂ O ₁₂	C ₂₀ H ₃₀ Li ₂ N ₂ O ₁₂
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /c
a (Å)	7.4372(6)	11.955(2)
b (Å)	8.2866(5)	6.2885(4)
c (Å)	10.6200(13)	16.030(2)
α (°)	98.674(7)	90
β (°)	107.377(14)	91.726(12)
γ (°)	90.655(6)	90

Table 2: Crystallographic Data for Magnesium 2,5-Dianilinoterephthalate^[1]

Parameter	[Mg(OH) ₂] ₆ (C ₂₀ H ₁₄ N ₂ O ₄)·2.8H ₂ O
Formula	C ₂₀ H _{33.6} MgN ₂ O _{12.8}
Crystal System	Triclinic
Space Group	P-1
a (Å)	13.6558(19)
b (Å)	15.903(3)
c (Å)	16.6894(10)
α (°)	94.295(11)
β (°)	113.23(1)
γ (°)	110.377(11)

Experimental Protocols

Synthesis of 2,5-Dianilinoterephthalic Acid Salts

The synthesis of the alkali and alkaline-earth metal salts of **2,5-dianilinoterephthalic acid** is achieved through a neutralization reaction in an aqueous medium.

Materials:

- **2,5-dianilinoterephthalic acid**
- Lithium carbonate (Li₂CO₃) or Magnesium hydroxide (Mg(OH)₂)
- Deionized water

Procedure:

- A stoichiometric amount of the corresponding base (e.g., Li₂CO₃ or Mg(OH)₂) is added to a suspension of **2,5-dianilinoterephthalic acid** in deionized water.
- The reaction mixture is stirred at room temperature until a clear solution is obtained, indicating the formation of the salt.

- The solution is then filtered to remove any unreacted starting material.
- Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent at room temperature over a period of several days.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

- A four-circle diffractometer equipped with a CCD detector.
- Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).

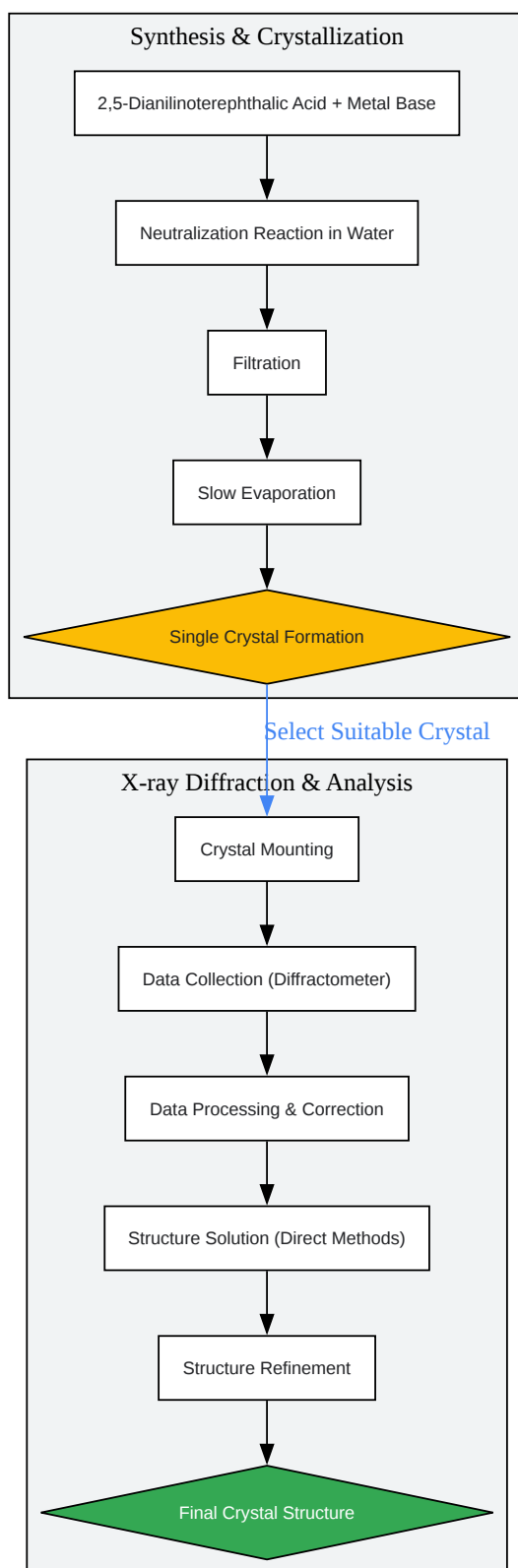
Procedure:

- A suitable single crystal of the salt is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas to maintain a constant temperature (typically 100 K) during data collection, which minimizes thermal motion and potential crystal degradation.
- The unit cell parameters are determined from a preliminary set of diffraction frames.
- A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
- The collected diffraction intensities are processed, which includes integration of the reflection intensities, and corrections for Lorentz and polarization effects, and absorption.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the key steps involved in the determination of the crystal structure of **2,5-dianilinoterephthalic acid** salts.



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Caption: Experimental workflow for the synthesis and crystallographic analysis of **2,5-dianilinoterephthalic acid** salts.

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References

- 1. Investigating the crystal structures of alkali and alkaline-earth metal salts of 2,5-(dianilino)terephthalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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